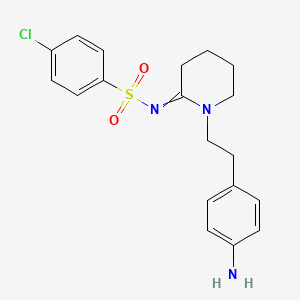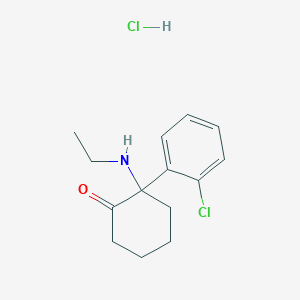
N-Ethylnorketamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethylnorketamine Hydrochloride is a designer drug that shares structural similarities with ketamine, a well-known dissociative anesthetic. This compound is recognized for its hallucinogenic and sedative effects, making it a subject of interest in both scientific research and recreational use . It is classified as an NMDA receptor antagonist and has been studied for its potential antidepressant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethylnorketamine Hydrochloride typically involves the ethylation of norketamine. The process begins with the preparation of norketamine, which is then subjected to an ethylation reaction using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ethylated product.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: N-Ethylnorketamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents like potassium permanganate, leading to the formation of ketone derivatives.
Reduction: Reduction reactions, often using reducing agents like lithium aluminum hydride, can convert the ketone group to an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms into the aromatic ring, typically using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst such as iron(III) bromide.
Major Products:
Oxidation: Formation of ketone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N-Ethylnorketamine Hydrochloride has been explored in various scientific domains:
Chemistry: Used as a reference material in analytical chemistry to study its structural and chemical properties.
Biology: Investigated for its effects on NMDA receptors and its potential neuroprotective properties.
Industry: Utilized in the development of new anesthetic agents and in the synthesis of related compounds for pharmaceutical research.
Mechanism of Action
The primary mechanism by which N-Ethylnorketamine Hydrochloride exerts its effects is through antagonism of the NMDA receptor. This inhibition reduces excitatory neurotransmission, leading to its anesthetic and hallucinogenic effects. Additionally, its antidepressant effects are thought to involve the activation of AMPA receptors and the modulation of serotonin receptors (5-HT2), which contribute to its rapid onset of action .
Comparison with Similar Compounds
N-Ethylnorketamine Hydrochloride is often compared to other dissociative anesthetics such as:
Ketamine: Known for its use in anesthesia and rapid antidepressant effects.
Methoxetamine: A designer drug with similar dissociative properties but with a longer duration of action.
Phencyclidine (PCP): Another NMDA receptor antagonist with potent hallucinogenic effects.
Uniqueness: this compound stands out due to its specific ethyl substitution, which alters its pharmacokinetic and pharmacodynamic properties, potentially offering a different therapeutic profile compared to its analogs .
Properties
Molecular Formula |
C14H19Cl2NO |
|---|---|
Molecular Weight |
288.2 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-2-(ethylamino)cyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C14H18ClNO.ClH/c1-2-16-14(10-6-5-9-13(14)17)11-7-3-4-8-12(11)15;/h3-4,7-8,16H,2,5-6,9-10H2,1H3;1H |
InChI Key |
GNIGLKYNNVJORD-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1(CCCCC1=O)C2=CC=CC=C2Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


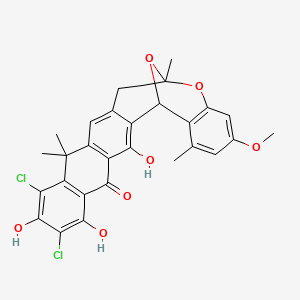

![1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea;formic acid](/img/structure/B10764466.png)
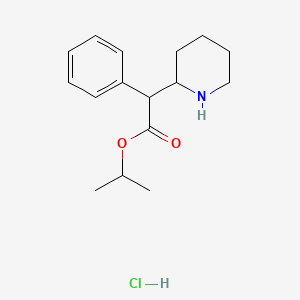


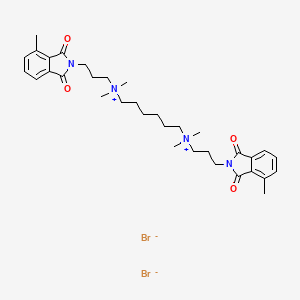
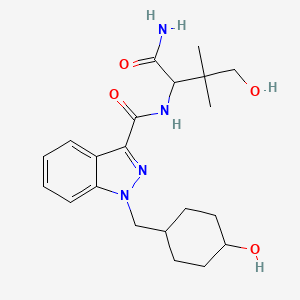
![(2Z,5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B10764518.png)
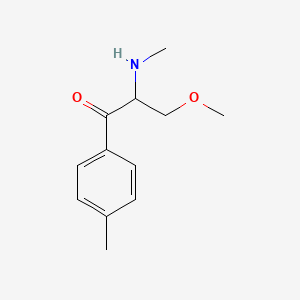
![(6E,12E)-8,9,10,18-tetrahydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaen-2-one](/img/structure/B10764530.png)

![2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide](/img/structure/B10764545.png)
